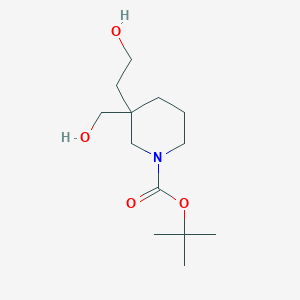

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, hydroxyethyl, and hydroxymethyl groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The tert-butyl, hydroxyethyl, and hydroxymethyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

Protection and Deprotection Steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a pharmaceutical intermediate in the synthesis of piperidine derivatives, which are known for their diverse biological activities. Piperidine derivatives are often used in the development of drugs targeting neurological disorders, pain management, and anti-cancer therapies.

2. Neuropharmacology

Research indicates that piperidine-based compounds can act as agonists or antagonists at various neurotransmitter receptors. The structural features of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate suggest it may influence serotonergic and dopaminergic pathways, which are critical in treating depression and schizophrenia .

Pharmacological Studies

Case Study: Serotonin Receptor Interaction

A study explored the interaction of piperidine derivatives with serotonin receptors, revealing that modifications at the piperidine nitrogen significantly affect receptor binding affinity. The presence of hydroxymethyl and hydroxyethyl groups in this compound enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation .

Materials Science Applications

1. Polymer Chemistry

this compound can serve as a monomer for synthesizing new polymers with tailored properties. Its functional groups allow for copolymerization with other monomers to produce materials with specific mechanical and thermal characteristics.

2. Coating Applications

Due to its chemical stability and resistance to degradation, this compound is being explored as an additive in coatings and sealants. It can improve the durability and performance of polymeric films used in various industrial applications .

Summary of Findings

The applications of this compound are diverse and promising across multiple scientific domains:

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

- tert-Butyl 3-(hydroxymethyl)-3-(methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyethyl and hydroxymethyl groups on the piperidine ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Actividad Biológica

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a hydroxymethyl group, and a hydroxyethyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H23NO4

- Molecular Weight : 229.32 g/mol

- CAS Number : 89151-44-0

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CCO)CC1

Research indicates that piperidine derivatives, including this compound, may interact with various biological targets:

- Cholinergic Receptors : Piperidine derivatives have been shown to exhibit activity at muscarinic acetylcholine receptors, which are implicated in cognitive function and memory. Compounds in this class may enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Recent studies have highlighted the potential of piperidine derivatives to induce apoptosis in cancer cells. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Anticancer Effects

A notable study explored the anticancer potential of piperidine derivatives. The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. The mechanism involved the induction of apoptosis through the activation of pro-apoptotic factors such as Bax and caspases .

Neuroprotective Properties

The neuroprotective effects of this compound were examined in models of oxidative stress. It was found to reduce oxidative damage and enhance cell viability in neuronal cell lines, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

-

Cytotoxicity in Cancer Models :

- A comparative study assessed the cytotoxic effects of various piperidine derivatives on different cancer cell lines. This compound showed promising results with an IC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against tumor cells.

-

Neuroprotective Effects :

- In a model simulating oxidative stress-induced neuronal damage, treatment with this compound resulted in improved survival rates and reduced markers of apoptosis compared to untreated controls.

Research Findings Summary Table

Propiedades

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-5-13(9-14,10-16)6-8-15/h15-16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSBCHJWDURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620723 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374795-35-4 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.